(4-Phenylpiperidin-4-yl)methanamine
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Overview
Description
(4-Phenylpiperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a phenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperidin-4-yl)methanamine typically involves the reduction of 4-phenylpiperidine-4-carbonitrile using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). The reaction is carried out by slowly adding a solution of 4-phenylpiperidine-4-carbonitrile in THF to a suspension of LAH in THF. The mixture is stirred for two hours, followed by quenching with sodium sulfate decahydrate. The product is then isolated by filtration and concentration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the piperidine ring.
Scientific Research Applications
(4-Phenylpiperidin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions and protein binding studies.
Mechanism of Action
The mechanism of action of (4-Phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine: This compound has a benzyl group instead of a methanamine group, which can influence its chemical properties and biological activity.
(4-Phenylpiperidin-4-yl)methanamine hydrochloride: This is the hydrochloride salt form of the compound, which can affect its solubility and stability.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in different research fields make it a valuable compound for scientific studies.
Biological Activity
(4-Phenylpiperidin-4-yl)methanamine, a compound derived from the piperidine family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring with a phenyl group at the 4-position and a methanamine substituent, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Modulation : The compound acts as a substrate for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin .
- Antimicrobial Activity : Similar compounds have shown bactericidal effects through the hydrolysis to formaldehyde in acidic environments, which denatures proteins and nucleic acids in bacteria.
- Inhibition of Mycobacterium tuberculosis : In high-throughput screening, derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is well absorbed in the gastrointestinal tract and excreted via urine. Its efficacy is highly dependent on environmental pH, showing optimal activity in acidic conditions.
Table 1: Biological Activities and Mechanisms
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of approximately 15 µM for both strains.
- Neuropharmacological Effects : Research on its effects on neurotransmitter systems revealed that it could enhance dopaminergic signaling, suggesting potential applications in treating disorders like depression and anxiety.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group or piperidine ring can significantly alter its pharmacological profile:
Table 2: Structure-Activity Relationships
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(4-phenylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-10,13H2 |
InChI Key |
KLIBOYNLALPCFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
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